2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

Descripción general

Descripción

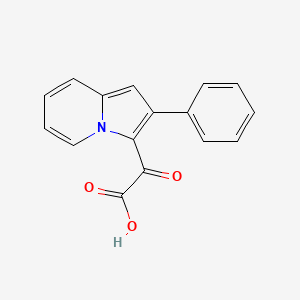

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is a chemical compound with the molecular formula C16H11NO3 It is characterized by the presence of an indolizine ring system fused with a phenyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxo(2-phenylindolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for oxo(2-phenylindolizin-3-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl and indolizine rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, and sulfonic acids.

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the primary applications of 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is its use as an antifungal agent. Research has demonstrated that derivatives of this compound exhibit potent activity against human pathogenic fungi, including Aspergillus species. These compounds are particularly valuable in treating fungal infections, which can be challenging to manage due to resistance to conventional antifungal therapies.

Case Study: Patent Analysis

A patent (US8486962B2) details the efficacy of indolizine derivatives, including this compound, against Aspergillus and other fungi. The findings suggest that these compounds could be developed into therapeutic agents for treating fungal diseases, particularly in immunocompromised patients where such infections pose a significant risk .

Pharmaceutical Development

The compound is also being investigated for its potential in developing medications for various conditions, including inflammatory disorders and cancer. Its structural properties allow it to interact with biological targets effectively.

Research Findings:

A study highlighted in patent WO2008062182A1 discusses the synthesis of various indolizine derivatives and their potential use in pharmaceutical compositions. The research emphasizes the importance of these compounds in creating effective treatments for both fungal infections and other diseases .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level that can inhibit key pathways involved in disease progression.

Mechanistic Study:

Recent studies have explored the interaction of these compounds with specific enzymes and receptors involved in inflammation and cancer pathways. For instance, some indolizine derivatives have been identified as inhibitors of tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), which are crucial targets in managing inflammatory responses .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods, including base-assisted aldol reactions. These synthetic routes are crucial for producing the compound efficiently for research and therapeutic applications.

Synthesis Method:

A notable synthesis method involves a one-pot reaction that yields high purity and yield of the desired product. This method has been optimized to ensure compatibility with different substituents, enhancing its applicability in medicinal chemistry .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of oxo(2-phenylindolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indolizine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antimicrobial effects, and other biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship (SAR) studies provide insights into its potential mechanisms.

Comparación Con Compuestos Similares

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can be compared with other indolizine derivatives and similar heterocyclic compounds:

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

Indolizine derivatives: These compounds share the indolizine scaffold and exhibit a range of biological activities, including anticancer and antimicrobial properties.

2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds have a similar acetic acid moiety but differ in the heterocyclic ring structure.

The uniqueness of oxo(2-phenylindolizin-3-yl)acetic acid lies in its specific combination of the indolizine ring with a phenyl group and an acetic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is a compound notable for its unique structure, which includes an indolizine ring fused with a phenyl group and an acetic acid moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications.

- Molecular Formula : C16H11NO3

- Molecular Weight : 273.26 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The indolizine scaffold is known to modulate various biological pathways, leading to potential anticancer and antimicrobial effects.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated marked cytotoxic effects against various human tumor cell lines, including:

- HT29 (colon carcinoma)

- PC3 (prostate carcinoma)

- H460M (lung carcinoma)

In these studies, the compounds were tested using the MTT assay, which measures cell viability based on metabolic activity. Results showed that certain derivatives had IC50 values indicating potent inhibitory effects on cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of this compound demonstrate activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of 2-(1H-indol-3-yl)-2-oxo-acetic acid amides found that these compounds exhibited significant antitumor activity, particularly against solid tumors like colon and lung cancers. The compounds were shown to inhibit tumor growth effectively when tested on cultured cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the structure-activity relationship of various derivatives of the compound, identifying key structural features that enhance biological activity. Modifications to the phenyl and indolizine components were found to significantly affect potency against cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Regulates plant growth |

| Indolizine derivatives | Anticancer, antimicrobial | Various biological activities |

| 2-Oxo-acetamide derivatives | Antitumor | Effective against solid tumors |

Propiedades

IUPAC Name |

2-oxo-2-(2-phenylindolizin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMXLAAHUBULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586125 | |

| Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892691-05-3 | |

| Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.